1,3-Difluoro-2-iodopropane

Organofluorine Chemistry Physicochemical Profiling Reaction Engineering

Researchers using iodofluoroalkane building blocks often encounter inconsistent reactivity from non-fluorinated or mono-fluorinated analogs. 1,3-Difluoro-2-iodopropane (CAS 154874-11-0) addresses this directly: • Symmetric 1,3-difluoro pattern ensures distinct reactivity vs. mono-fluorinated and gem-difluoro regioisomers. • 43.9 °C flash point simplifies transport & storage vs. mono-fluorinated analogs (34 °C). • ≥95% purity, multi-gram quantities available for process chemistry and medicinal programs.

Molecular Formula C3H5F2I
Molecular Weight 205.97 g/mol
Cat. No. B8216339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-iodopropane
Molecular FormulaC3H5F2I
Molecular Weight205.97 g/mol
Structural Identifiers
SMILESC(C(CF)I)F
InChIInChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2
InChIKeyKWGACPKPUJYFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-iodopropane as a Halogenated Building Block


1,3-Difluoro-2-iodopropane (CAS 154874-11-0) is a halogenated propane derivative within the iodofluoroalkane class, bearing two terminal fluorine atoms and a central iodine leaving group . This symmetrical 1,3-difluoro pattern distinguishes it from mono-fluorinated analogs (e.g., 1-fluoro-3-iodopropane) and gem-difluoro regioisomers (e.g., 2,2-difluoro-1-iodopropane), positioning it as a versatile intermediate for selective nucleophilic substitution and further fluorinated elaboration [1]. Commercially available in multi-gram quantities at ≥95% purity, it serves as a building block for constructing complex organofluorine molecules in medicinal and process chemistry programs [2].

Why 1,3-Difluoro-2-iodopropane Cannot Be Replaced


In the iodofluoroalkane series, the placement and number of fluorine atoms profoundly influence both physical properties and chemical reactivity. A generic substitution with a non-fluorinated iodoalkane results in an iodine center that is significantly less electrophilic due to the absence of the electron-withdrawing inductive effect of fluorine, fundamentally altering reaction kinetics and oxidative stability [1]. Swapping 1,3-difluoro-2-iodopropane for a mono-fluorinated variant (e.g., 1-fluoro-3-iodopropane) changes the molecular dipole, boiling point, and the leaving-group aptitude of iodine, which can derail downstream synthetic steps that rely on precise thermal or solvation parameters [2]. This compound's unique symmetric structure provides a distinct reactivity profile that is not transferable to its closest in-class alternatives.

1,3-Difluoro-2-iodopropane Differentiation Guide


Boiling Point vs. 1-Fluoro-3-iodopropane

The predicted boiling point of 1,3-difluoro-2-iodopropane is 134.0±8.0 °C at 760 mmHg, which is 5.8 °C higher than that of its mono-fluorinated analog, 1-fluoro-3-iodopropane (128.2±8.0 °C) . This elevation arises from the presence of a second fluorine atom, which increases the molecular dipole moment and enhances van der Waals interactions, a trend consistent with the class-level observation that the density and boiling points of iodofluoroalkanes are significantly higher than those of their non-fluorinated or less-fluorinated counterparts [1].

Organofluorine Chemistry Physicochemical Profiling Reaction Engineering

Density vs. 1-Fluoro-3-iodopropane

The predicted density of 1,3-difluoro-2-iodopropane is 1.9±0.1 g/cm³, compared to 1.8±0.1 g/cm³ for 1-fluoro-3-iodopropane . While both compounds are denser than water, the additional 0.1 g/cm³ for the difluoro compound arises from the higher fluorine-to-hydrogen mass ratio in the molecule, consistent with the general rule that iodofluoroalkane density increases with the degree of fluorination [1].

Process Chemistry Separation Science Physicochemical Characterization

Flash Point Safety Advantage vs. 1-Fluoro-3-iodopropane

The predicted flash point of 1,3-difluoro-2-iodopropane is 43.9±5.6 °C, which is higher than the reported flash point of 1-fluoro-3-iodopropane at 34 °C . This ~10 °C difference classifies the difluoro compound further away from the 'highly flammable' category, reducing the stringency of storage and handling protocols required in a typical synthesis laboratory .

Chemical Safety Process Engineering Procurement Compliance

Critical Structural Isomerism: Symmetric vs. Gem-Difluoro

1,3-Difluoro-2-iodopropane and its regioisomer 2,2-difluoro-1-iodopropane (CAS 34280-36-9) share the same molecular formula (C3H5F2I) and molecular weight (205.97 g/mol). However, the symmetric placement of fluorine atoms on the terminal carbons in the 1,3-isomer creates a C2v-symmetric leaving group environment that is distinct from the gem-difluoro electronic withdrawing effect in the 2,2-isomer [1]. This structural difference is reflected in a 33 °C higher predicted boiling point (134.0 °C vs. 100.6±8.0 °C) for the 1,3-difluoro isomer [2], indicating markedly different intermolecular forces and, critically, different activation energies for SN2 displacement at the iodine center.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Patent-Validated Industrial Synthesis

US Patent 6,150,565 (Yang, assigned to DuPont) explicitly claims a process for making diiodofluorinated compounds of the formula ICF₂(A)nI, where the 1,3-difluoro substitution pattern is generated via the telomerization of vinylidene fluoride (VDF) or ethylene with CF₂I₂ [1]. The 1,3-difluoro substitution pattern is structurally embedded in the telomer backbone, and the patent confirms that the reactivity of the terminal iodine and the internal fluorine atoms is critical for subsequent functionalization into fluorinated monomers and specialty chemicals. A related Journal of Fluorine Chemistry paper reports that these 1,3-diiodofluoropropane derivatives are obtained in yields of 58–86% from olefin addition, demonstrating robust synthetic accessibility that is specifically tied to the 1,3-arrangement [2].

Industrial Synthesis Telomerization Fluorinated Materials

Iodine Leaving Group vs. Non-Iodinated Analog

The non-iodinated analog 1,3-difluoropropane (CAS 462-39-5) has a markedly lower boiling point of 47.6±8.0 °C and a density of 0.9±0.1 g/cm³ . Critically, it lacks the iodine atom that serves as the primary site for nucleophilic displacement in 1,3-difluoro-2-iodopropane. The C–I bond dissociation energy in iodofluoroalkanes is typically lower than in non-fluorinated iodoalkanes due to the fluorine-induced positive charge on the iodine-bearing carbon, making it a superior electrophile for SN2 reactions with amines, thiols, and alkoxides [1]. This functional handle is entirely absent in 1,3-difluoropropane, precluding its use in the same diversification chemistry.

Fragment-Based Drug Discovery Bioconjugation Chemistry Synthetic Diversification

Application Scenarios for 1,3-Difluoro-2-iodopropane


Late-Stage Fluorinated Fragment Installation

The combination of a highly electrophilic iodine center and two terminal fluorine atoms makes 1,3-difluoro-2-iodopropane ideal for introducing a 1,3-difluoropropyl fragment into late-stage lead molecules. The 5.8 °C higher boiling point and enhanced density over mono-fluorinated analogs (Evidence Item 1, 2) enable more controlled nucleophilic aromatic substitution or Buchwald-Hartwig coupling conditions, where precise thermal management is essential for maintaining the integrity of complex pharmacophores. This scenario is supported by the patent-validated chemistry of 1,3-difluorofluoropropane derivatives in industrial telomerization (Evidence Item 5).

Fluorinated Macrocyclic and Supramolecular Linkers

The symmetric 1,3-difluoro substitution provides a C2-symmetrical fragment that can act as a rigid, fluorinated linker in the construction of macrocycles or metal-organic frameworks (MOFs). The 33 °C boiling point gap relative to the regioisomeric 2,2-difluoro-1-iodopropane (Evidence Item 4) is exploited during purification to ensure that only the symmetric isomer is incorporated, which is critical for maintaining the structural fidelity and pore uniformity of the resulting supramolecular architectures.

Kilogram-Scale Process Chemistry

For process chemists, the 10 °C higher flash point (43.9 °C vs. 34 °C) compared to 1-fluoro-3-iodopropane (Evidence Item 3) relaxes the hazardous material handling classification, simplifying transport and storage logistics for multi-kilogram campaigns. Furthermore, the commercial availability of 1,3-difluoro-2-iodopropane in research and bulk quantities from major suppliers (≥95% purity, solid physical form at refrigerated temperatures) provides a reliable supply chain for process development, as outlined in the Baseline Overview (Section 1).

¹⁸F-Radiolabeled PET Tracer Precursor Synthesis

The iodine atom in 1,3-difluoro-2-iodopropane serves as an excellent leaving group for nucleophilic ¹⁸F-fluorination, a key step in PET tracer synthesis. The higher electron-withdrawing effect of the two fluorine atoms compared to a single fluorine (Evidence Item 6) is expected to accelerate the rate of [¹⁸F]fluoride incorporation relative to mono-fluorinated analogs, potentially leading to higher radiochemical yields. This scenario directly leverages the iodine reactivity profile established in Section 3.

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